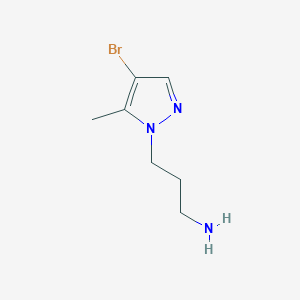
3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine, also known as 4-Bromo-5-methylpyrazole, is an organic compound belonging to the class of pyrazoles. It is a colorless solid with a molecular formula of C5H7BrN2. This compound has a wide range of applications in the field of scientific research, with its unique properties allowing for a variety of experiments.
Aplicaciones Científicas De Investigación
Photoreactions and Proton Transfer Studies
Studies on compounds related to 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine have shown that they can exhibit interesting photoreactions. For instance, pyrazolyl derivatives like 2-(1H-pyrazol-5-yl)pyridine and its derivatives have demonstrated the capability for three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes are associated with the appearance of dual luminescence and a bimodal irreversible kinetic coupling of two fluorescence bands (Vetokhina et al., 2012).
Antimicrobial Applications
Pyrazole derivatives, such as those synthesized from bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones, have been tested for their in vitro antibacterial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, suggesting potential applications in antimicrobial therapy (Pundeer et al., 2013).
Synthesis of Pyrazolyltriazole and Dihydropyrazolylthiazole Derivatives
The synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives has been explored, with the products exhibiting good antimicrobial activities against tested microorganisms. This demonstrates the potential of pyrazole-based compounds in developing new antimicrobial agents (Abdel-Wahab et al., 2017).
Propiedades
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-6-7(8)5-10-11(6)4-2-3-9/h5H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWMSBYRUZRIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

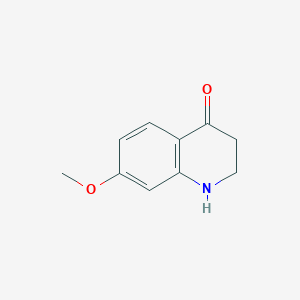
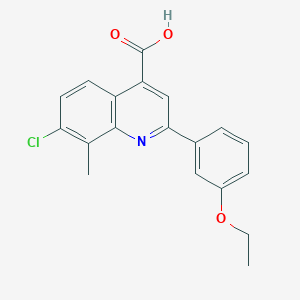
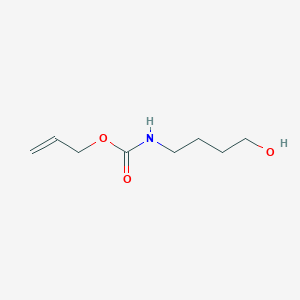
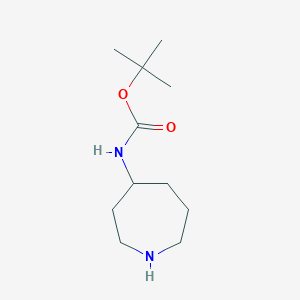
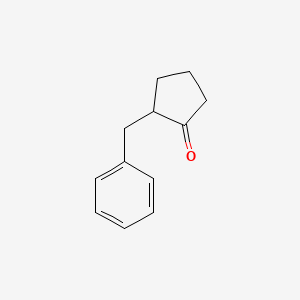
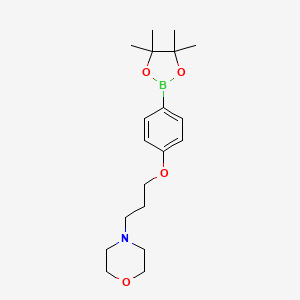
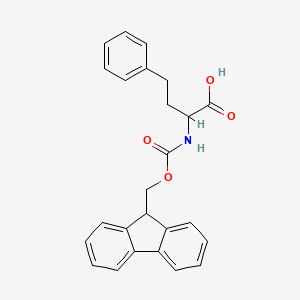
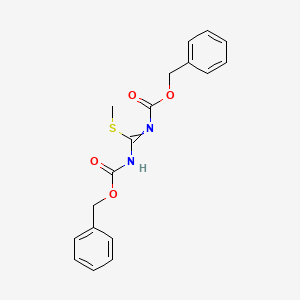

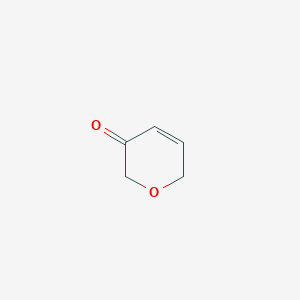
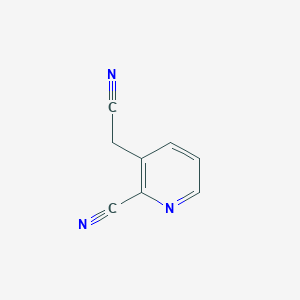


![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)